molecular formula C14H8N4O B11102496 2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile

2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile

Cat. No.: B11102496
M. Wt: 248.24 g/mol
InChI Key: CLWBUPPCKHVLRI-UHFFFAOYSA-N
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Description

2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile is an organic compound with a complex structure that includes a furan ring substituted with amino, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with amino, cyano, and phenyl substitutions. Examples include:

  • 2-(5-Amino-4-cyano-2-methyl-furan-3-ylidene)-malononitrile
  • 2-(5-Amino-4-cyano-2-phenyl-thiophene-3-ylidene)-malononitrile

Uniqueness

What sets 2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile apart is its specific substitution pattern, which imparts unique chemical and physical properties

Properties

Molecular Formula

C14H8N4O

Molecular Weight

248.24 g/mol

IUPAC Name

2-(5-amino-4-cyano-2-phenylfuran-3-ylidene)propanedinitrile

InChI

InChI=1S/C14H8N4O/c15-6-10(7-16)12-11(8-17)14(18)19-13(12)9-4-2-1-3-5-9/h1-5,13H,18H2

InChI Key

CLWBUPPCKHVLRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C#N)C#N)C(=C(O2)N)C#N

Origin of Product

United States

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